molecular formula C7H8O4 B8738975 2-methyl-2-(prop-2-yn-1-yl)propanedioic acid

2-methyl-2-(prop-2-yn-1-yl)propanedioic acid

Cat. No.: B8738975
M. Wt: 156.14 g/mol
InChI Key: ITMKNKIQBKFAAM-UHFFFAOYSA-N
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Description

2-methyl-2-(prop-2-yn-1-yl)propanedioic acid is an organic compound with the molecular formula C10H14O4. It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a 2-propynyl group. This compound is of interest due to its unique structure, which includes both an alkyne and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methyl-2-(prop-2-yn-1-yl)propanedioic acid can be synthesized through various organic synthesis methods. One common method involves the alkylation of malonic acid derivatives. For instance, diethyl malonate can be reacted with propargyl bromide in the presence of a base such as sodium ethoxide to yield diethyl 2-(prop-2-yn-1-yl)malonate. This intermediate can then be hydrolyzed and decarboxylated to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(prop-2-yn-1-yl)propanedioic acid undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.

    Substitution: Alcohols or amines in the presence of acid catalysts can be used for esterification or amidation.

Major Products

    Oxidation: Produces diketones or carboxylic acids.

    Reduction: Produces alkenes or alkanes.

    Substitution: Produces esters or amides

Scientific Research Applications

2-methyl-2-(prop-2-yn-1-yl)propanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-methyl-2-(prop-2-yn-1-yl)propanedioic acid involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(prop-2-yn-1-yl)malonate
  • Dimethyl 2-(prop-2-yn-1-yl)malonate
  • 2-(prop-2-yn-1-yl)malonic acid

Uniqueness

2-methyl-2-(prop-2-yn-1-yl)propanedioic acid is unique due to its combination of an alkyne and a carboxylic acid functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

2-methyl-2-prop-2-ynylpropanedioic acid

InChI

InChI=1S/C7H8O4/c1-3-4-7(2,5(8)9)6(10)11/h1H,4H2,2H3,(H,8,9)(H,10,11)

InChI Key

ITMKNKIQBKFAAM-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)(C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

187 g (0.88 mol) of diethyl 2-methyl-2-propargyl-malonate are added to a solution of 101 g (1.8 mol) of potassium hydroxide in a mixture of 560 ml of water/ethanol (1:1) and the mixture is refluxed with stirring for 2 hours. After the reaction has ended (monitored by TLC) the mixture is evaporated to dryness in vacuo and the residue is then taken up with in water. The aqueous solution is acidified with 50% sulphuric acid and extracted several times with methylene chloride. The combined extracts are dried, evaporated to dryness in vacuo and a colourless product is obtained, m.p. 135° C.
Quantity
187 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
560 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

23.7 g [53] (127 mmol) were dissolved in 200 ml methanol and a solution of 28.3 g (708 mmol) of NaOH in 50 ml water was slowly added dropwise. The mixture was heated to 50° C. in a water bath for two hours, the solvent was removed in a rotary evaporator and the residue was dissolved in water. The mixture was acidified with semi-concentrated hydrochloric acid and the free carboxcylic acid was exacted with chloroform, washed and dried.
Name
[ 53 ]
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
28.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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